molecular formula C9H9BrFN B1380845 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1784283-30-2

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B1380845
CAS RN: 1784283-30-2
M. Wt: 230.08 g/mol
InChI Key: YMFGRSNUEIGIJG-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (8-BF-THQ) is a synthetic organic compound that has been used in scientific research for its unique properties. It is a member of the quinoline family, which is a group of compounds that are known for their aromatic and heterocyclic properties. 8-BF-THQ has been used in a wide range of research applications, including in the synthesis of other compounds, as a catalyst in organic synthesis, and as a tool to study the mechanism of action of certain drugs.

Scientific Research Applications

Synthesis and Transformation in Drug Candidate Development

The compound 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has been explored in the field of synthetic chemistry, particularly in the development of potential central nervous system drug candidates. A study by Hargitai et al. (2018) describes the synthesis of similar tetrahydroisoquinoline derivatives. These derivatives are synthesized through various transformations, including fluorine–amine exchange and alkylation reactions, to serve as building blocks in drug development (Hargitai et al., 2018).

Heterocyclisation for Novel Derivatives

Another aspect of research involves the heterocyclisation of tetrahydroquinolines. Marchand et al. (2005) conducted a study on the palladium(II)-catalyzed heterocyclisation of 8-arylethynyl-1,2,3,4-tetrahydroquinolines, leading to the synthesis of dihydropyrroloquinoline derivatives. This process is notable for its good yield and tolerance of various substituents on the tetrahydroquinoline, including bromo and fluoro groups (Marchand et al., 2005).

Photoremoval in Biomolecular Studies

In the field of biomolecular studies, 8-Bromo-7-hydroxyquinoline (a related compound) has been investigated for its potential as a photoremovable protecting group for physiological use. Zhu et al. (2006) describe its efficient photolysis by both one-photon excitation (1PE) and two-photon excitation (2PE), making it a promising candidate for studying cell physiology and regulating the action of biological effectors with light (Zhu et al., 2006).

Metalation and Functionalization

The metalation and functionalization of similar fluoroquinoline derivatives have been a focus area, as demonstrated by Ondi et al. (2005). Their research explores the synthesis of 3-fluoroquinoline derivatives through halogen/metal permutation, followed by carboxylation and reduction processes. This study underscores the versatility and applicability of such compounds in chemical synthesis (Ondi et al., 2005).

properties

IUPAC Name

8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGRSNUEIGIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)F)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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